5-(4-Chlorophenyl)-2-(2-propynylsulfanyl)pyrimidine
Description
Properties
IUPAC Name |
5-(4-chlorophenyl)-2-prop-2-ynylsulfanylpyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClN2S/c1-2-7-17-13-15-8-11(9-16-13)10-3-5-12(14)6-4-10/h1,3-6,8-9H,7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITCQVUUKVAKJIV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCSC1=NC=C(C=N1)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-(4-Chlorophenyl)-2-(2-propynylsulfanyl)pyrimidine is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound exhibits a range of biological properties, including anticancer, anti-inflammatory, and antimicrobial activities. This article reviews the current understanding of its biological activity based on diverse research findings.
- Molecular Formula: C13H9ClN2S
- Molar Mass: 260.74 g/mol
- CAS Number: 344281-59-0
1. Anticancer Activity
Research has shown that pyrimidine derivatives, including this compound, can exhibit significant cytotoxic effects against various cancer cell lines. A study indicated that compounds with similar structures demonstrated potent cytotoxicity against renal proximal tubule epithelial cells (RPTEC) with maximum cytotoxicity observed at concentrations around 250 μM .
Table 1: Cytotoxicity of Pyrimidine Derivatives
| Compound | Cell Line | Concentration (μM) | Cytotoxicity (%) |
|---|---|---|---|
| 5b | RPTEC | 250 | 67 |
| 25 | RPTEC | 250 | 65 |
2. Anti-Alzheimer's Activity
The compound has been evaluated for its potential as an acetylcholinesterase inhibitor, which is crucial for treating Alzheimer's disease. In vivo studies have shown that derivatives similar to this compound can improve cognitive function in animal models, exhibiting a profile comparable to established drugs like Donepezil . Molecular docking studies further supported these findings by indicating favorable interactions with the target enzyme.
3. Antimicrobial Activity
Pyrimidine derivatives have also been tested for their antimicrobial properties. A study synthesized several pyrimidine compounds and assessed their activity against various microbial strains, including E. coli and S. aureus. The results indicated that while some compounds showed promising activity, others were less effective, emphasizing the need for further optimization of their structures to enhance efficacy .
Table 2: Antimicrobial Activity of Pyrimidine Derivatives
| Compound | Microbial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | >256 µg/mL |
| Compound B | S. aureus | >256 µg/mL |
Structure-Activity Relationship (SAR)
The biological activity of pyrimidine derivatives is heavily influenced by their structural components. Modifications at specific positions on the pyrimidine ring can lead to significant changes in potency and selectivity against biological targets. For instance, substituents such as chlorophenyl or propynylsulfanyl groups have been shown to enhance the anticancer properties of these compounds .
Table 3: Structure-Activity Relationship Analysis
| Substituent | Activity Type | Observed Effect |
|---|---|---|
| Chlorophenyl | Anticancer | Increased cytotoxicity |
| Propynylsulfanyl | Anti-Alzheimer's | Enhanced AChE inhibition |
Case Studies
- Cytotoxicity Evaluation : A study examined the effects of various pyrimidine derivatives on cancer cell lines and found that compounds structurally similar to this compound exhibited notable cytotoxic effects at specific concentrations, suggesting a potential role in cancer therapy .
- Neuroprotective Effects : Another investigation focused on the anti-Alzheimer's potential of substituted pyrimidines, revealing that certain derivatives could significantly inhibit acetylcholinesterase activity and improve cognitive function in animal models .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key structural analogs of 5-(4-Chlorophenyl)-2-(2-propynylsulfanyl)pyrimidine include pyrimidine derivatives with variations in substituents at positions 2 and 5. Below is a comparative analysis:
Key Observations:
- Steric Considerations: The oxadiazole-thioacetophenone group in compound 4b () introduces bulkiness, which may reduce membrane permeability compared to the linear propynylsulfanyl chain.
Physicochemical and Spectral Data
Data from analogous compounds (–6) provide insights into expected properties:
Notes:
- The propynyl group’s IR absorption near 1680 cm⁻¹ (C≡C stretch) and NMR signals for the CH2 group (~2.5–3.5 ppm) are characteristic but require experimental validation.
- Compound 4b’s higher molecular weight (378.84 g/mol) correlates with its oxadiazole-acetophenone substituent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
